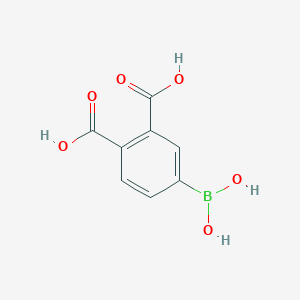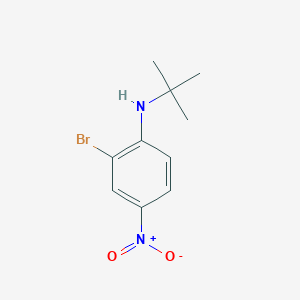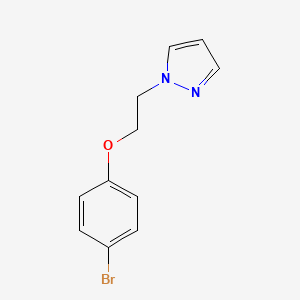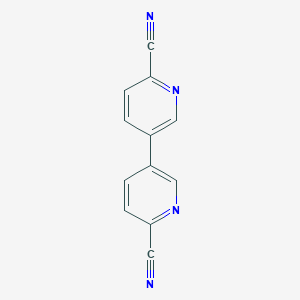
4-(1-Morpholinoethyl)aniline
Übersicht
Beschreibung
“4-(1-Morpholinoethyl)aniline” is a chemical compound with the molecular formula C12H18N2O . It contains a total of 34 bonds, including 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), and 1 ether .
Synthesis Analysis
The synthesis of anilines, including “4-(1-Morpholinoethyl)aniline”, has been a subject of extensive research. A common method involves the polymerization of aniline derivatives, which allows for the study of the effect of the substituent on the respective polymer . Another approach involves the amination of phenol, which has been demonstrated to be a profitable and inherently safer process than the ones currently employed .
Molecular Structure Analysis
The molecular structure of “4-(1-Morpholinoethyl)aniline” consists of 33 atoms, including 18 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It contains a total of 34 bonds, including 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), and 1 ether .
Chemical Reactions Analysis
The chemical reactions involving “4-(1-Morpholinoethyl)aniline” have been studied extensively. For instance, the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been reported . Additionally, the synthesis and thermophysical studies of polyanilines have been conducted .
Wissenschaftliche Forschungsanwendungen
Src Kinase Inhibition
Boschelli et al. (2001) optimized 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity, leading to the discovery of compounds with enhanced inhibition of both Src kinase activity and Src-mediated cell proliferation. A specific compound showed significant inhibition of tumor growth in xenograft models, indicating its potential in cancer therapy Boschelli et al., 2001.
Antimalarial Activity
Delarue et al. (2001) synthesized a new series of 4-anilinoquinolines with potent antimalarial activity against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. A morpholino derivative among these compounds cured mice infected by Plasmodium berghei, demonstrating lower toxicity than amodiaquine upon mouse macrophages Delarue et al., 2001.
Apoptosis Induction and Anticancer Activity
Sirisoma et al. (2009) discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent inducer of apoptosis and an effective anticancer agent with high blood-brain barrier penetration. It showed efficacy in human MX-1 breast and other mouse xenograft cancer models Sirisoma et al., 2009.
Fluorescent Thermometry
Cao et al. (2014) developed a ratiometric fluorescent thermometer based on the twisted intramolecular charge transfer (TICT) mechanism. The dye exhibited intensifying fluorescence with temperature increase, offering a novel approach for temperature measurement Cao et al., 2014.
Safety and Hazards
The safety data sheet for aniline indicates that it is a combustible liquid and may cause an allergic skin reaction. It is toxic if swallowed, in contact with skin, or if inhaled. It is suspected of causing genetic defects and cancer. It causes damage to organs through prolonged or repeated exposure .
Eigenschaften
IUPAC Name |
4-(1-morpholin-4-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10(14-6-8-15-9-7-14)11-2-4-12(13)5-3-11/h2-5,10H,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNACZCVKXGKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679053 | |
| Record name | 4-[1-(Morpholin-4-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Morpholinoethyl)aniline | |
CAS RN |
700804-06-4 | |
| Record name | 4-[1-(Morpholin-4-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



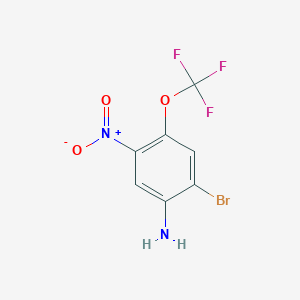
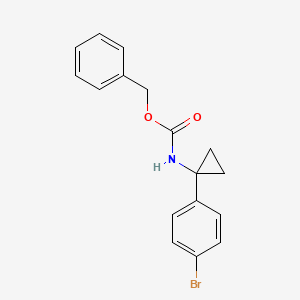
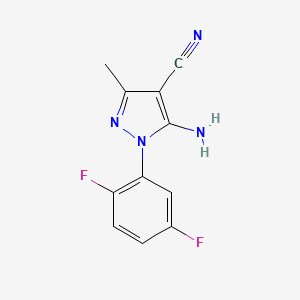

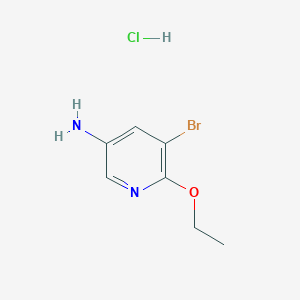
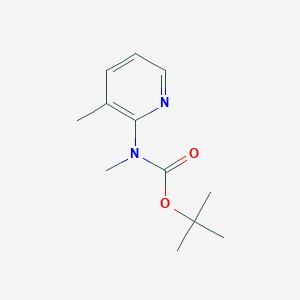

![[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B1522704.png)

